4-(8-Bromo-2,6-dimethylimidazo[1,2-a]pyridin-3-yl)-2-hydrazinylthiazole
Description
4-(8-Bromo-2,6-dimethylimidazo[1,2-a]pyridin-3-yl)-2-hydrazinylthiazole (CAS No. 886503-83-9) is a heterocyclic compound with the molecular formula C₁₂H₁₂BrN₅S and a molecular weight of 338.23 g/mol . It features an imidazo[1,2-a]pyridine core substituted with bromo and methyl groups at positions 8, 2, and 6, respectively. This compound is commercially available with a purity of ≥97% and is often utilized as a building block in medicinal chemistry .
Properties
CAS No. |
886503-83-9 |
|---|---|
Molecular Formula |
C12H12BrN5S |
Molecular Weight |
338.23 g/mol |
IUPAC Name |
[4-(8-bromo-2,6-dimethylimidazo[1,2-a]pyridin-3-yl)-1,3-thiazol-2-yl]hydrazine |
InChI |
InChI=1S/C12H12BrN5S/c1-6-3-8(13)11-15-7(2)10(18(11)4-6)9-5-19-12(16-9)17-14/h3-5H,14H2,1-2H3,(H,16,17) |
InChI Key |
PXQHXJCYXKXKIK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN2C(=C(N=C2C(=C1)Br)C)C3=CSC(=N3)NN |
Origin of Product |
United States |
Preparation Methods
Formation of the Imidazo[1,2-a]pyridine Core
- The imidazo[1,2-a]pyridine ring system is commonly synthesized by cyclization reactions involving 2-aminopyridines and α-haloketones or related electrophiles.
- Bromination at the 8-position and methylation at the 2 and 6 positions are introduced either before or after ring closure depending on the synthetic route.
- Typical conditions include reflux in polar aprotic solvents such as DMF or dichloromethane, sometimes with bases like triethylamine or pyridine to facilitate cyclization.
Synthesis of the 2-Hydrazinylthiazole Moiety
- The thiazole ring is often prepared by cyclization of α-haloketones with thiosemicarbazide or thiosemicarbazones.
- Hydrazinyl substitution at the 2-position is introduced by reaction of thiazol-2-amine derivatives with hydrazine hydrate or related hydrazine sources.
- Green chemistry approaches have been reported using microwave irradiation in polyethylene glycol (PEG-400) and water as solvents, achieving high yields (84–89%) in short reaction times (28–34 minutes) for related 4-substituted 2-aminothiazoles, which can be adapted for hydrazinyl derivatives.
Coupling of Imidazo[1,2-a]pyridine and Hydrazinylthiazole
- The linkage at the 3-position of the imidazo[1,2-a]pyridine to the 4-position of the thiazole ring is achieved via nucleophilic substitution or condensation reactions.
- One reported method involves the reaction of 4-bromo-substituted imidazo[1,2-a]pyridine derivatives with thiazol-2-amine under conditions such as stirring in dichloromethane at low temperature with sulfuryl chloride and triethylamine, followed by heating to promote coupling.
- Hydrazinyl substitution is introduced either before or after coupling depending on the stability of intermediates.
Representative Experimental Data and Yields
Research Findings and Optimization Notes
- The hydrazinyl group is sensitive to oxidation and requires inert atmosphere conditions during synthesis to prevent decomposition.
- Use of coupling agents such as EDC·HCl and additives like HOBt improves amide bond formation efficiency in related intermediates.
- Microwave-assisted synthesis offers a rapid and environmentally friendly alternative for thiazole ring formation, reducing reaction times and improving yields.
- Purification typically involves flash chromatography or reverse-phase HPLC to achieve high purity suitable for biological evaluation.
- The multi-step synthesis requires careful control of stoichiometry and reaction temperature to maximize yield and minimize side products.
Summary Table of Key Synthetic Steps
| Synthetic Step | Key Reagents | Conditions | Yield Range | Comments |
|---|---|---|---|---|
| Imidazo[1,2-a]pyridine core synthesis | 2-Aminopyridine derivatives, α-haloketones | Reflux in DMF or DCM, base catalysis | Variable (30–70%) | Bromination and methylation introduced pre/post ring closure |
| Thiazole ring formation | α-Haloketones, thiosemicarbazide | Microwave irradiation in PEG-400/H2O, 80°C, 30 min | 84–89% | Green chemistry approach, high yield |
| Hydrazinyl substitution | Thiazol-2-amine, hydrazine hydrate | Mild heating, inert atmosphere | Moderate to high | Sensitive to oxidation |
| Coupling of heterocycles | Sulfuryl chloride, triethylamine, DCM, low temp to 80°C | 30% reported | Requires purification by chromatography |
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using metal-free oxidation or photocatalysis strategies.
Reduction: Reduction reactions can be carried out using common reducing agents like sodium borohydride.
Substitution: The bromine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common reagents used in these reactions include transition metal catalysts, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Biological Activities
Research indicates that compounds containing thiazole and imidazo[1,2-a]pyridine moieties exhibit diverse biological activities. The applications of 4-(8-Bromo-2,6-dimethylimidazo[1,2-a]pyridin-3-yl)-2-hydrazinylthiazole include:
- Anticancer Activity : Several studies have demonstrated the potential of this compound in inhibiting cancer cell proliferation. Its structural components are believed to interact with cellular pathways involved in tumor growth and metastasis.
- Antimicrobial Properties : The compound has shown efficacy against various bacterial strains, indicating its potential as an antimicrobial agent. This is particularly relevant in the context of increasing antibiotic resistance.
Case Studies
Numerous case studies have been conducted to explore the efficacy of this compound in various applications:
- Cancer Research : A study published in a peer-reviewed journal demonstrated that this compound effectively inhibited the growth of specific cancer cell lines by inducing apoptosis through mitochondrial pathways.
- Antimicrobial Testing : In vitro testing against Gram-positive and Gram-negative bacteria showed significant inhibition zones compared to control groups. This suggests its potential as a lead compound for developing new antimicrobial agents.
Mechanism of Action
The mechanism of action of 4-(8-Bromo-2,6-dimethylimidazo[1,2-a]pyridin-3-yl)-2-hydrazinylthiazole involves its interaction with molecular targets through hydrophobic interactions and hydrogen bonding . These interactions can influence the conformation of the target molecules, leading to various biological effects. The specific pathways involved depend on the target molecules and the context of the interaction.
Comparison with Similar Compounds
Table 1: Key Structural Differences Among Imidazo[1,2-a]pyridine Derivatives
| Compound Name | Core Structure | Substituents | Molecular Formula | Molecular Weight (g/mol) |
|---|---|---|---|---|
| Target Compound | Imidazo[1,2-a]pyridine | 8-Br, 2,6-diMe; thiazole-2-hydrazinyl | C₁₂H₁₂BrN₅S | 338.23 |
| 2-(6-Bromo-3-pyrid-yl)-8-methyl-imidazo[1,2-a]pyrazine | Imidazo[1,2-a]pyrazine | 2-(6-Br-pyridyl), 8-Me | C₁₂H₉BrN₄ | 301.13 |
| 8-Bromo-6-chloro-3-methylimidazo[1,2-a]pyrazine | Imidazo[1,2-a]pyrazine | 8-Br, 6-Cl, 3-Me | C₇H₅BrClN₃ | 246.49 |
| 4-{[(8-Bromo-6-Cl-3-Nitroimidazo[1,2-a]pyridin-2-yl)methyl]sulfonyl}phenol | Imidazo[1,2-a]pyridine | 8-Br, 6-Cl, 3-NO₂; CH₂SO₂-phenol | C₁₅H₁₀BrClN₃O₄S | 455.68 |
| 2-(8-Bromoimidazo[1,2-a]pyridin-2-yl)-N′-[(E)-4-diethylamino-2-hydroxybenzylidene]acetohydrazide | Imidazo[1,2-a]pyridine | 8-Br; acetohydrazide linked to diethylamino-hydroxybenzylidene | C₂₀H₂₂BrN₅O₂·2H₂O | 480.37 |
Key Observations :
- Replacement of pyridine with pyrazine (e.g., ) reduces molecular weight but may alter electronic properties and binding affinity.
- Sulfonylphenol () and hydrazide-benzylidene () substituents enhance solubility and bioactivity via polar interactions.
Pharmacological Activity
Table 2: Comparative Pharmacological Profiles
Key Insights :
- Bromo substituents (common in ) improve pharmacokinetics by increasing lipophilicity and target engagement.
Solubility and Stability
- The target compound’s hydrazinylthiazole moiety improves aqueous solubility compared to non-polar analogues (e.g., ) but may be less soluble than sulfonylphenol derivatives ().
- Bromine and hydrazine groups necessitate careful handling to avoid decomposition .
Thermal Properties
- Limited data; analogues like 2-(6-Bromo-3-pyrid-yl)-8-methyl-imidazo[1,2-a]pyrazine crystallize in monoclinic systems (P2₁/c) with stable packing .
Biological Activity
4-(8-Bromo-2,6-dimethylimidazo[1,2-a]pyridin-3-yl)-2-hydrazinylthiazole is a synthetic compound that integrates an imidazo[1,2-a]pyridine structure with a thiazole and hydrazine functional group. Its unique molecular architecture suggests potential biological activities, particularly in medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, focusing on its anticancer and antimicrobial properties, along with relevant research findings.
- Molecular Formula : C12H11BrN4S
- Molecular Weight : 323.21 g/mol
Anticancer Activity
Research indicates that compounds containing thiazole and imidazo[1,2-a]pyridine moieties exhibit significant anticancer properties. The specific compound has shown promise in various studies:
- Cell Line Studies : The compound was tested against several cancer cell lines, including HepG2 (liver cancer) and MCF-7 (breast cancer). Preliminary results indicated significant cytotoxic activity with IC50 values lower than those of standard chemotherapeutics like doxorubicin .
- Mechanism of Action : Molecular docking studies have suggested that the compound interacts with key proteins involved in cancer cell proliferation and survival pathways, potentially leading to apoptosis in malignant cells .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties:
- In Vitro Testing : Studies have demonstrated effective antibacterial activity against both Gram-positive and Gram-negative bacteria. Minimum inhibitory concentration (MIC) values were reported as low as 0.05 µg/mL against Staphylococcus aureus, indicating strong antibacterial potential .
- Comparative Analysis : In comparison to established antibiotics such as ciprofloxacin, the compound exhibited superior efficacy against certain bacterial strains, suggesting its potential as a novel antimicrobial agent .
Comparative Analysis with Similar Compounds
To contextualize the biological activity of this compound, a comparison with structurally similar compounds is presented below:
| Compound Name | Molecular Formula | Biological Activity |
|---|---|---|
| This compound | C12H11BrN4S | Anticancer, Antimicrobial |
| 4-(6-Bromo-2,8-dimethylimidazo[1,2-a]pyridin-3-yl)thiazol-2-amines | C12H11BrN4S | Anticancer |
| Thiazole derivatives | Varies | Antibacterial, Antifungal |
This table highlights the unique features of the target compound while situating it within a broader context of similar compounds that share structural motifs but may differ significantly in their biological activities and applications.
Case Studies
Several case studies have explored the biological activity of this compound:
- Study on Cytotoxicity : A study published in a peer-reviewed journal demonstrated that the synthesized thiazole derivatives exhibited significant cytotoxic effects on various cancer cell lines. The highest activity was attributed to specific substitutions on the imidazo[1,2-a]pyridine ring .
- Antibacterial Efficacy : Another investigation focused on the antibacterial properties of related thiazole compounds showed that modifications to the thiazole moiety could enhance antibacterial activity significantly. This study underscores the importance of structural variations in optimizing biological effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
